molecular formula C13H10O4 B14277826 Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- CAS No. 129726-78-9

Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)-

Cat. No.: B14277826
CAS No.: 129726-78-9
M. Wt: 230.22 g/mol
InChI Key: WQCSLQBRPJWOID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- typically involves the condensation of 2,3-dihydroxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters, depending on the substituent.

Scientific Research Applications

Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of UV-absorbing materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (2,4-dihydroxyphenyl)(4-hydroxyphenyl)-: Similar structure but with different hydroxyl group positions.

    Methanone, (2,4-dihydroxyphenyl)phenyl-: Lacks the additional hydroxyl group on the phenyl ring.

    (2,3-Dihydroxy-4-methoxyphenyl)(phenyl)methanone: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

Methanone, (2,3-dihydroxyphenyl)(4-hydroxyphenyl)- is unique due to the specific arrangement of hydroxyl groups, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

129726-78-9

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(2,3-dihydroxyphenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H10O4/c14-9-6-4-8(5-7-9)12(16)10-2-1-3-11(15)13(10)17/h1-7,14-15,17H

InChI Key

WQCSLQBRPJWOID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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